molecular formula C13H16N2O3S B4640709 2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole

2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole

Cat. No.: B4640709
M. Wt: 280.34 g/mol
InChI Key: JECUYIDLYSGLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This specific compound is characterized by the presence of an ethyl group, a methoxy group, and a methylphenylsulfonyl group attached to the imidazole ring

Properties

IUPAC Name

2-ethyl-1-(2-methoxy-5-methylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-13-14-7-8-15(13)19(16,17)12-9-10(2)5-6-11(12)18-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUYIDLYSGLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions.

    Introduction of Substituents: The ethyl, methoxy, and methylphenylsulfonyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl and sulfonyl groups are primary targets for oxidation:

Reaction TargetReagents/ConditionsProductNotes
Ethyl side chainH₂O₂, CuSO₄ catalyst, 80–100°CKetone derivative (2-acetyl-imidazole analog)Selective oxidation without affecting the sulfonyl group.
Sulfonyl groupOzone (O₃) in CH₂Cl₂ at −78°CSulfonic acid derivativeRarely employed due to competing ring oxidation.

Reduction Reactions

The sulfonyl group and nitro derivatives (if present) are reducible:

Reaction TargetReagents/ConditionsProduct
Sulfonyl groupLiAlH₄, anhydrous THF, refluxThioether analog
Nitro group (in derivatives)H₂, Pd/C catalyst, ethanolAmino-imidazole derivative

Substitution Reactions

The methoxy and sulfonyl groups participate in nucleophilic substitutions:

Methoxy Group Substitution

ReagentConditionsProduct
Amines (e.g., NH₃)NaH, DMF, 60°C2-Amino-5-methylphenyl derivative
ThiolsK₂CO₃, DMSO, 100°CThioether-linked phenyl analog

Sulfonyl Group Displacement

ReagentConditionsProduct
Grignard reagentsEt₂O, 0°C to RTAlkyl/aryl-imidazole derivatives

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective reactions:

ReactionReagents/ConditionsPositionProduct
NitrationHNO₃, H₂SO₄, 0°CPara to methoxy groupNitro-phenyl derivative
HalogenationBr₂, FeBr₃, CH₂Cl₂Ortho to sulfonyl groupBromo-substituted analog.

Coordination Chemistry

The imidazole nitrogen participates in metal coordination:

Metal SaltConditionsComplex TypeApplication
PdCl₂MeOH, refluxPd(II)-imidazole complexCatalytic cross-coupling .
Cu(NO₃)₂H₂O/EtOH, RTCu(II) complexAntimicrobial activity studies .

Hydrolysis Reactions

Controlled cleavage under acidic/basic conditions:

Bond TargetedReagents/ConditionsProduct
Sulfonyl-imidazole6M HCl, refluxImidazole + sulfonic acid
Methoxy groupHBr (48%), 120°CPhenolic derivative

Cyclization and Ring Formation

Intramolecular reactions enable fused-ring systems:

Reagents/ConditionsProductKey Feature
PCl₅, toluene, 110°CImidazo[1,2-a]pyridineEnhanced π-conjugation.
NaN₃, DMF, microwaveTetrazole-linked hybridBioisosteric replacement.

Comparative Reactivity Table

A reactivity hierarchy based on functional groups:

Functional GroupReactivity Order (High → Low)
Imidazole NHCoordination > Alkylation
Sulfonyl groupReduction > Nucleophilic substitution
Methoxy groupSNAr > Oxidation

Scientific Research Applications

Medicinal Chemistry Applications

The imidazole ring is a significant structural motif in many biologically active molecules. The compound 2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole is particularly notable for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activity. A study demonstrated that compounds with similar structures to this compound showed effectiveness against various bacterial strains, suggesting potential for development as new antibiotics .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer properties. For instance, compounds with imidazole rings have been shown to induce apoptosis in cancer cells, with some derivatives demonstrating superior efficacy compared to traditional chemotherapeutics like cisplatin . The specific compound under discussion could potentially enhance the selectivity and reduce the side effects associated with cancer treatments.

Study Cell Line IC50 (µM) Mechanism of Action
Study ADLD-157.4Induction of p53
Study BMCF-779.9Mitochondrial pathway

Environmental Applications

Imidazole derivatives are also being investigated for their roles in environmental chemistry, particularly in the degradation of pollutants.

Pollutant Degradation

The sulfonamide group in this compound may enhance its ability to interact with organic pollutants, facilitating their breakdown in environmental settings. Research has shown that similar compounds can catalyze reactions that degrade harmful substances, making them valuable in remediation technologies .

Material Science Applications

In material science, imidazole compounds are being utilized for their unique properties in creating advanced materials.

Supramolecular Chemistry

The ability of imidazoles to form hydrogen bonds and coordinate with metal ions allows for the development of supramolecular structures. These materials can be used in sensors, catalysis, and drug delivery systems . The incorporation of this compound into polymer matrices could lead to enhanced mechanical properties and responsiveness to environmental stimuli.

Application Material Type Functionality
Drug Delivery SystemsPolymersControlled release
SensorsNanocompositesDetection of specific analytes
CatalystsMetal-organic frameworksEnhanced catalytic activity

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various imidazole derivatives, including those similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Environmental Remediation

Another investigation focused on the use of imidazole-based compounds for the degradation of persistent organic pollutants (POPs) in contaminated water sources. The study found that these compounds could significantly reduce pollutant concentrations through catalytic processes, suggesting their utility in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the methoxy and methylphenylsulfonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H20N2O3S
  • CAS Number : 433695-54-6

This structure includes an imidazole ring, known for its role in various biological processes, and a sulfonyl group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its antimicrobial and anticancer properties .

Research Findings

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Biofilm Inhibition : The compound has been shown to inhibit biofilm formation, which is crucial for the virulence of many pathogens .

Table 1: Antimicrobial Activity Overview

PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition
Staphylococcus aureus0.250.50Yes
Escherichia coli0.220.44Yes
Pseudomonas aeruginosa0.300.60Yes

Case Studies

Research has indicated that derivatives of imidazole, including the target compound, exhibit promising anticancer activities:

  • Cell Line Studies : In vitro studies showed that the compound induced apoptosis in cancer cell lines such as HeLa and A549. For example, compound 4f exhibited an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) in these cell lines .
  • Apoptosis Induction : The Hoechst/PI double staining method indicated a higher apoptosis rate (68.2%) in HeLa cells treated with compound 4f compared to the control (39.6% with 5-FU), suggesting a strong pro-apoptotic effect .

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (μM)Apoptosis Rate (%)
Compound 4fHeLa3.2468.2
Compound 4fA549<5Not specified
5-FUHeLa~7439.6

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of sulfonylated imidazoles typically involves coupling sulfonyl chlorides with imidazole derivatives under controlled conditions. For example, highlights the use of solvents like DMF or THF and catalysts such as triethylamine or pyridine to facilitate sulfonation. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for imidazole:sulfonyl chloride) are critical for minimizing byproducts like disubstituted derivatives. Characterization via melting point, IR (sulfonyl S=O stretch at ~1350–1150 cm⁻¹), and NMR (imidazole proton shifts at δ 7.5–8.5 ppm) is essential to confirm purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and elemental analysis:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.8 ppm for methoxy/methyl-substituted phenyl groups) and sulfonyl-linked imidazole protons.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
  • Elemental Analysis : Ensure <0.4% deviation between calculated and observed C, H, N, S content .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., urease or cytochrome P450) using fluorometric or colorimetric assays. For instance, and describe structural analogs evaluated via H. pylori urease inhibition (IC50 determination) and antiglycation assays (BSA-fructose model). Use positive controls (e.g., metronidazole) and validate results with dose-response curves .

Advanced Research Questions

Q. How does the sulfonyl group’s electronic environment influence the compound’s reactivity and binding affinity?

  • Methodological Answer : Perform computational studies (DFT or molecular docking) to analyze charge distribution and electrostatic potential maps. demonstrates that substituents like methoxy groups enhance electron donation to the sulfonyl moiety, stabilizing interactions with target proteins (e.g., α-glucosidase). Compare docking scores (e.g., AutoDock Vina) with analogs lacking sulfonyl groups to quantify binding differences .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Address discrepancies by:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS).
  • Cellular Uptake Studies : Use fluorescent probes (e.g., BODIPY-labeled analogs) to track subcellular localization.
  • Species-Specific Target Variation : Cross-validate activity against orthologs of the target protein (e.g., human vs. murine enzymes) .

Q. How can regioselectivity challenges during sulfonation of the imidazole ring be mitigated?

  • Methodological Answer : Optimize directing groups and reaction media:

  • Protecting Groups : Temporarily block the 4-position of imidazole with a trimethylsilyl group to favor sulfonation at the 1-position.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonyl chloride electrophilicity, reducing side reactions.
  • Catalytic Systems : Use Cu(I) catalysts to promote C–S bond formation with >90% regioselectivity, as shown in for related sulfonylimidazoles .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

  • Methodological Answer : Employ stability-indicating methods:

  • HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate degradation products.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions, then quantify degradation via peak area normalization .

Data-Driven Insights from Evidence

Property Typical Values/Findings Reference
Synthetic Yield 60–85% (optimized conditions)
Thermal Stability Decomposition >200°C (TGA)
Enzymatic Inhibition IC50 range: 10–50 μM (urease models)
LogP (Predicted) 2.1–2.8 (indicates moderate lipophilicity)

Key Recommendations

  • Synthesis : Prioritize stepwise purification (column chromatography → recrystallization) to achieve >98% purity.
  • Biological Evaluation : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects.
  • Computational Tools : Use SwissADME for pharmacokinetic predictions and MOE for binding mode visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.